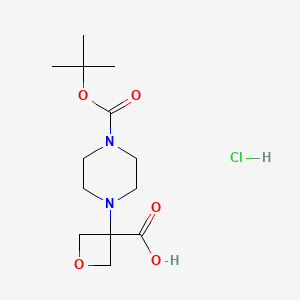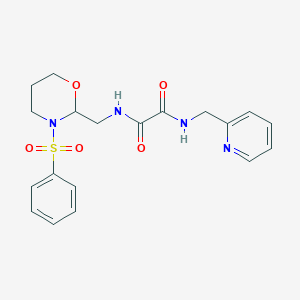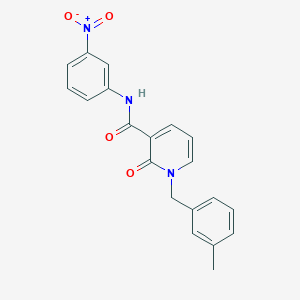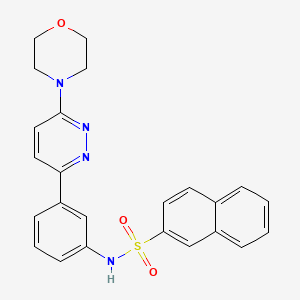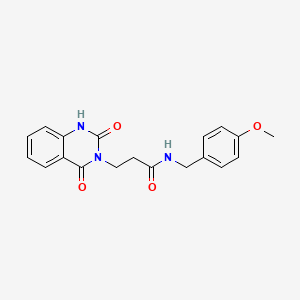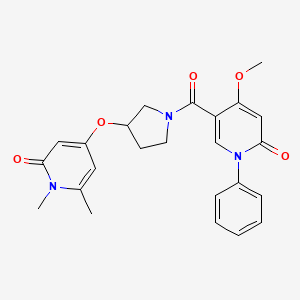
5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality 5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Calcium Channel Antagonistic Properties
Research on derivatives of 1,4-dihydropyridine, which share structural similarities with the specified compound, suggests their potential as antiarrhythmic agents due to their Ca2+ antagonistic activity in L-type voltage-gated channels. This function is critical for the regulation of cardiovascular functions, indicating the compound's relevance in the development of cardiovascular drugs. The conformation influenced by hydrogen bonding, mimicking in vivo preferences, plays a crucial role in their efficacy (Holt & Caignan, 2000).
Structural and Optical Properties for Material Science
The study of pyridine derivatives, including those structurally related to the chemical , has shed light on their IR, UV–vis absorption, and fluorescence spectroscopy characteristics. These insights are invaluable for the development of materials with specific optical properties, potentially useful in photovoltaics, sensors, and optoelectronic devices. The effects of substituents on the emission spectra of these compounds have been detailed, contributing to a deeper understanding of their application in material science (Cetina et al., 2010).
Antimicrobial Activity
The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives, closely related to the compound in discussion, have revealed significant antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications on their bioactivity. The minimal inhibitory concentration values of these compounds against various bacteria underscore their potential in antimicrobial drug development (Bogdanowicz et al., 2013).
Anti-Cancer Potential
Investigations into the anti-cancer activities of certain dihydropyridine derivatives point towards the therapeutic potential of structurally similar compounds in oncology. The ability to inhibit cancer cell growth, alongside the synthesis of derivatives with enhanced bioactivity, paves the way for novel cancer treatments. This research area is particularly promising for the development of new therapeutic agents targeting specific cancer types (Abdel-fattah & Elsayed, 2009).
Physical and Chemical Characterization for Drug Development
The detailed physical and chemical characterization of dihydropyridine derivatives, including their densities, viscosities, and ultrasonic velocities in various solvents at different temperatures, provides a foundation for drug formulation and development. Understanding these parameters is crucial for predicting the behavior of these compounds in biological systems, aiding in the design of drug delivery systems and the optimization of pharmacokinetic properties (Baluja & Talaviya, 2016).
特性
IUPAC Name |
4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-16-11-19(12-22(28)25(16)2)32-18-9-10-26(14-18)24(30)20-15-27(17-7-5-4-6-8-17)23(29)13-21(20)31-3/h4-8,11-13,15,18H,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPCFHSGCJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
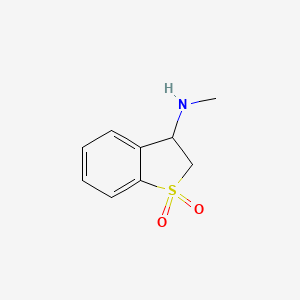
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)

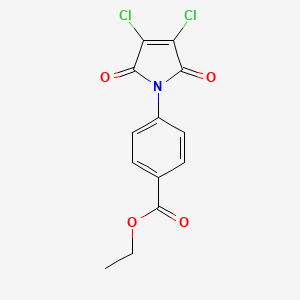
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
